

An In-depth Technical Guide to Boc-L-threonine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Boc-Thr-OH*

Cat. No.: *B558205*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-L-threonine (Boc-L-threonine), a critical reagent in synthetic organic chemistry and biochemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and use, and explores its relevance in biological signaling pathways, making it an essential resource for professionals in peptide synthesis and drug discovery.

Core Physicochemical Properties

Boc-L-threonine is an N-terminally protected form of the essential amino acid L-threonine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a cornerstone for peptide synthesis.^[1]

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 2592-18-9 | [2] [3] [4] |
| Molecular Weight | 219.23 g/mol | [2] |
| Molecular Formula | C ₉ H ₁₇ NO ₅ | [2] [3] |
| Appearance | White to off-white crystalline powder | [3] [4] |
| Purity | ≥ 98% | [5] |
| Synonyms | Boc-Thr-OH, N-Boc-L-threonine | [2] [5] |

Synthesis of Boc-L-threonine: An Experimental Protocol

The following is a common and efficient method for the synthesis of Boc-L-threonine from L-threonine and di-tert-butyl dicarbonate.[\[2\]](#)

Materials and Reagents

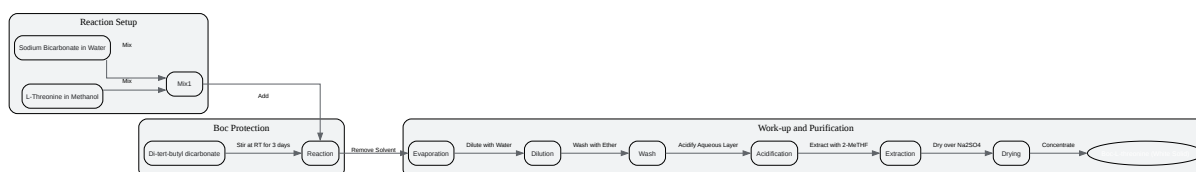
| Reagent | Molar Mass (g/mol) | Amount | Moles (mmol) |
|------------------------------------|----------------------|--------------|--------------|
| L-Threonine | 119.12 | 400 mg | 3.36 |
| Di-tert-butyl dicarbonate | 218.25 | 1.07 g | 4.90 |
| Sodium bicarbonate | 84.01 | 434 mg | 5.17 |
| Methanol | - | 5 mL | - |
| Water | - | 5 mL + 20 mL | - |
| Diethyl ether | - | 40 mL | - |
| Saturated aqueous sodium bisulfite | - | As needed | - |
| 2-Methyltetrahydrofuran | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |

Procedure

- **Reaction Setup:** In a suitable reaction vessel, dissolve 400 mg (3.36 mmol) of L-threonine in 5 mL of methanol. To this, add a solution of 434 mg (5.17 mmol) of sodium bicarbonate in 5 mL of water.
- **Addition of Boc Anhydride:** Add 1.07 g (4.90 mmol) of di-tert-butyl dicarbonate to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for 3 days.
- **Solvent Removal:** After the reaction is complete, remove the solvent by vacuum distillation.
- **Work-up:** Dilute the residue with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove unreacted di-tert-butyl dicarbonate.

- **Acidification and Extraction:** Acidify the aqueous layer with a saturated aqueous solution of sodium bisulfite. Extract the product with 2-methyltetrahydrofuran.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to yield Boc-L-threonine as a white solid.

This protocol typically yields around 730 mg of Boc-L-threonine, which corresponds to a 99% yield.^[2]



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Caption: Workflow for the synthesis of Boc-L-threonine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-threonine is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and proteomics.^[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS.

Boc Deprotection Protocol in SPPS

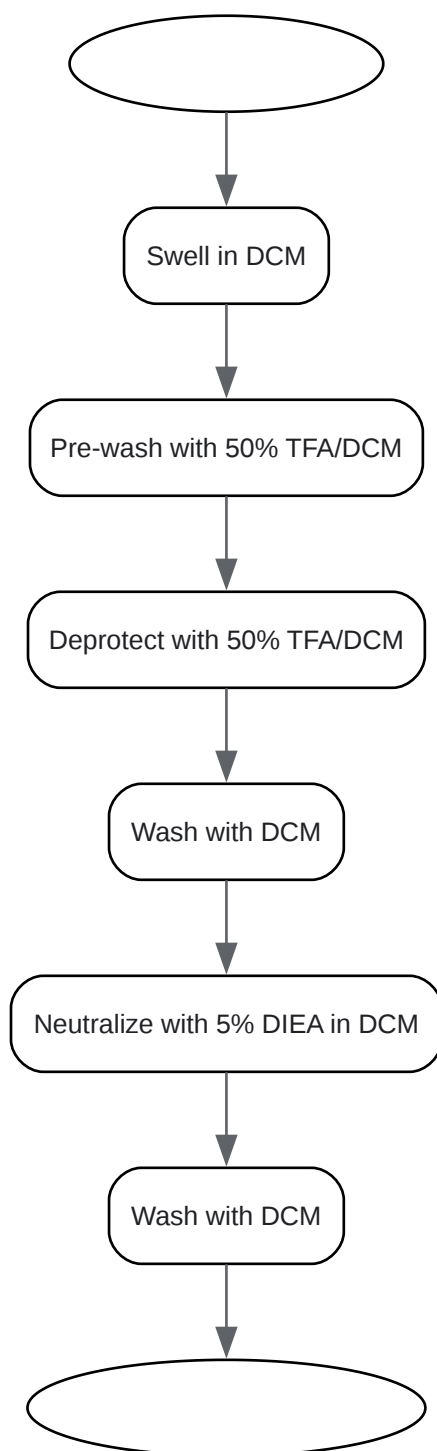
The removal of the Boc protecting group is a critical step to allow for the coupling of the next amino acid in the peptide chain.

Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)

Procedure:

- Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.
- Pre-wash: Perform a short pre-wash with a 50% TFA/DCM solution for 5 minutes.
- Deprotection: Treat the resin with a 50% TFA/DCM solution for 20-30 minutes at room temperature with shaking.[\[6\]](#)
- Washing: Wash the resin thoroughly with DCM to remove residual TFA.
- Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5% solution of DIEA in DCM (typically 3 times).[\[7\]](#)
- Final Wash: Wash the resin again with DCM to remove excess base and prepare for the next coupling step.



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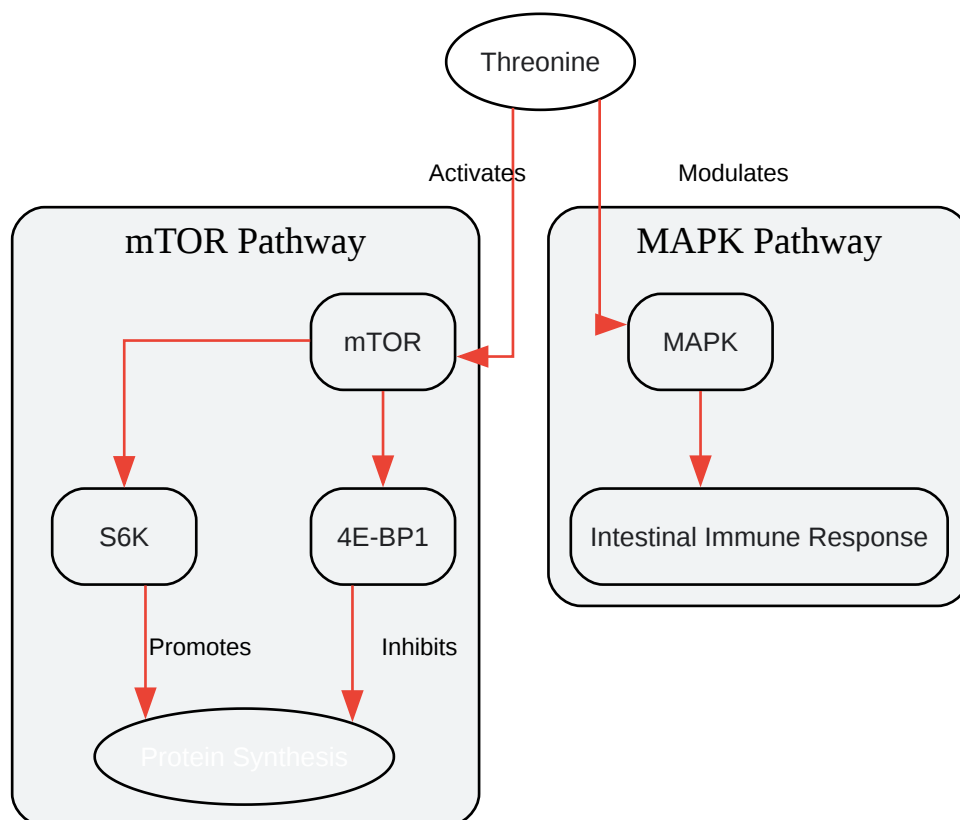
Caption: Boc deprotection workflow in solid-phase peptide synthesis.

Role of Threonine in Cellular Signaling

While Boc-L-threonine is a synthetic molecule, the amino acid L-threonine is integral to numerous cellular processes, including acting as a signaling molecule. Threonine residues in proteins are common sites for post-translational modifications, particularly phosphorylation, which is a key mechanism for regulating protein function and signal transduction.

Threonine has been shown to influence major signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways.[3][4][5] These pathways are crucial for regulating cell growth, proliferation, and survival.

- **mTOR Pathway:** Threonine can activate the mTOR signaling pathway, which is a central regulator of protein synthesis.[4] This is particularly important in tissues with high rates of protein turnover, such as skeletal muscle.[3]
- **MAPK Pathway:** The MAPK pathway is involved in responding to extracellular stimuli and regulating a variety of cellular processes. Threonine can modulate this pathway, thereby influencing the intestinal immune system.[4][5]



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Caption: Simplified overview of threonine's role in mTOR and MAPK signaling.

Conclusion

Boc-L-threonine is an indispensable tool in the synthesis of peptides for research and pharmaceutical development. Its well-defined properties and reliable reactivity in established protocols, such as SPPS, make it a valuable asset for chemists and biochemists. Furthermore, the biological significance of its parent amino acid, L-threonine, in critical cellular signaling pathways underscores the importance of threonine-containing peptides in biological systems and as potential therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of Boc-L-threonine in a research and development setting.

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